2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamoylphenyl group, and a dioxoisoindole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the dioxoisoindole core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.
Attachment of the carbamoylphenyl group: This can be done through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Materials Science: It is explored for its use in the development of advanced materials with specific properties.
Biology: It is investigated for its potential biological activities, including enzyme inhibition.
Industry: It is used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE: shares similarities with other dioxoisoindole derivatives.
N-Phenylphthalimide: Another compound with a similar core structure but different substituents.
N-(tert-Butyl)phthalimide: Similar in having a tert-butyl group but lacks the carbamoylphenyl moiety.
Uniqueness
The uniqueness of 2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-tert-butyl-N-[3-(2-methylpropylcarbamoyl)phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C24H27N3O4/c1-14(2)13-25-20(28)15-7-6-8-17(11-15)26-21(29)16-9-10-18-19(12-16)23(31)27(22(18)30)24(3,4)5/h6-12,14H,13H2,1-5H3,(H,25,28)(H,26,29) |
InChI Key |
CYLXEWLUOQMPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
Origin of Product |
United States |
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